![molecular formula C16H15N3O5S2 B2718271 (Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-79-5](/img/structure/B2718271.png)
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . The presence of the nitro group and the carboxamide group suggests that it might have potential biological activity .
Molecular Structure Analysis
The compound contains a benzo[d]thiazole core, which is a fused ring system containing a benzene ring and a thiazole ring . The ethyl, dimethoxy, nitro, and carboxamide groups are all substituents on this core .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzo[d]thiazole derivatives are known to participate in a variety of chemical reactions. The presence of the nitro group and the carboxamide group could potentially make it a participant in redox reactions and nucleophilic acyl substitution reactions, respectively .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds have been explored in various studies. For instance, the synthesis of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate and its derivatives has been investigated, providing insights into the structural and chemical properties of these compounds (Spoorthy et al., 2021).
Antimicrobial Properties
- Several studies have focused on the antimicrobial properties of related thiazolide compounds. For example, research on the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones has shown promising antibacterial activities (Palkar et al., 2017).
Antiparasitic and Antiviral Activities
- The thiazolide class, to which the compound is related, has been shown to have a broad spectrum of activities against various parasites and viruses. This includes activities against protozoan parasites, bacteria, and viruses (Hemphill et al., 2007).
Photoluminescent Properties
- Research has also been conducted on the photoluminescent properties of related compounds, such as 3,4-ethylenedioxythiophene derivatives. These studies contribute to the understanding of the photophysical characteristics of such compounds (Pepitone et al., 2003).
Applications in Cancer Research
- The potential anticancer properties of thiazolide derivatives have been explored, with studies focusing on compounds like 4-thiazolidinone derivatives. These investigations contribute to the understanding of their potential role in cancer treatment (Deep et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-4-18-9-7-10(23-2)11(24-3)8-13(9)26-16(18)17-15(20)12-5-6-14(25-12)19(21)22/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKFCWUQYZSSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide |
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